molecular formula C12H18N4O6S B10821663 7-(2-Methoxyethoxymethyl)-1,3-dimethyl-8-methylsulfonylpurine-2,6-dione

7-(2-Methoxyethoxymethyl)-1,3-dimethyl-8-methylsulfonylpurine-2,6-dione

カタログ番号 B10821663
分子量: 346.36 g/mol
InChIキー: DXEGZURWZZHACR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BI-8925 is a covalent tool compound that inhibits the mixed lineage kinase domain-like protein (MLKL), which is a key effector in the necroptosis pathway. Necroptosis is a form of programmed cell death distinct from apoptosis and is involved in various pathological conditions. BI-8925 belongs to the xanthine class and is known for its ability to stabilize the inactive state of MLKL through a π-π stacking interaction .

準備方法

The synthetic routes and reaction conditions for BI-8925 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving xanthine derivatives. Industrial production methods likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .

化学反応の分析

BI-8925 primarily undergoes reactions typical of xanthine derivatives. These reactions include:

    Oxidation: BI-8925 can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

BI-8925 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

BI-8925 exerts its effects by stabilizing the inactive state of MLKL. MLKL is composed of two domains: the C-terminal pseudokinase domain and the N-terminal executioner domain. In its inactive state, MLKL is locked by an auto-inhibitory α-helix. Upon activation through phosphorylation by the kinases RIPK1 and RIPK3, the auto-inhibitory helix unfolds, allowing the N-terminal domain to multimerize and integrate into the membrane, leading to necroptosis. BI-8925 prevents this process by stabilizing the auto-inhibited state through a π-π interaction between its xanthine core and a specific phenylalanine residue in the auto-inhibitory helix .

類似化合物との比較

BI-8925 is unique among MLKL inhibitors due to its covalent binding and structurally understood mode of action. Similar compounds include:

    GW806742X: Another MLKL inhibitor that works through a different mechanism.

    Necrosulfonamide: An inhibitor that targets MLKL but does not covalently bind to it.

    GSK’872: A RIPK3 inhibitor that indirectly affects MLKL activity.

Compared to these compounds, BI-8925’s covalent binding and specific stabilization of the inactive MLKL state make it a valuable tool for studying necroptosis and developing therapeutic strategies .

特性

分子式

C12H18N4O6S

分子量

346.36 g/mol

IUPAC名

7-(2-methoxyethoxymethyl)-1,3-dimethyl-8-methylsulfonylpurine-2,6-dione

InChI

InChI=1S/C12H18N4O6S/c1-14-9-8(10(17)15(2)12(14)18)16(7-22-6-5-21-3)11(13-9)23(4,19)20/h5-7H2,1-4H3

InChIキー

DXEGZURWZZHACR-UHFFFAOYSA-N

正規SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)S(=O)(=O)C)COCCOC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。